Methyl 4-(methylsulfanyl)-3-oxobutanoate

Description

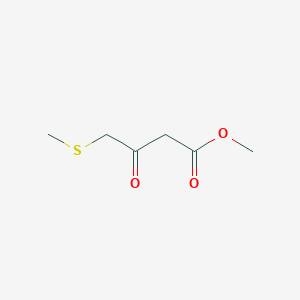

Methyl 4-(methylsulfanyl)-3-oxobutanoate is a β-keto ester derivative featuring a methylsulfanyl (-SCH₃) substituent at the 4-position of the butanoate backbone. This compound is structurally characterized by its ketone group at the 3-position and a methyl ester at the 1-position. The methylsulfanyl group introduces sulfur-based electronic and steric effects, which influence its reactivity, solubility, and spectroscopic properties.

Properties

CAS No. |

64127-51-1 |

|---|---|

Molecular Formula |

C6H10O3S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

methyl 4-methylsulfanyl-3-oxobutanoate |

InChI |

InChI=1S/C6H10O3S/c1-9-6(8)3-5(7)4-10-2/h3-4H2,1-2H3 |

InChI Key |

IGIVMGGDGYMYIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)CSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methylsulfanyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with methylthiol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxy derivatives.

Substitution: Varied substituted products based on the nucleophile used.

Scientific Research Applications

Methyl 4-(methylsulfanyl)-3-oxobutanoate is a sulfur-containing organic compound, also known as 4-methylthio-2-oxobutanoic acid, and classified as a thia fatty acid. It has a methylthio group at the fourth carbon position of a butanoic acid backbone, along with a keto group at the second carbon. This compound is hydrophobic, practically insoluble in water, and relatively neutral in terms of acidity.

Synthesis

The synthesis of this compound typically involves specific methods, such as using immobilized yeast cells for producing alpha-keto acids through biotransformation.

Potential Applications

this compound has potential applications in various fields:

- Biotechnology It can be used as a substrate for enzyme-catalyzed reactions in metabolic processes.

Comparable Compounds

this compound shares similarities with other compounds containing sulfur and keto functional groups:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 2-Amino-3-oxobutanoate | Contains an amino group | Involved in amino acid metabolism |

| 4-Methylthio-2-oxobutanoic acid | Similar thia fatty acid structure | Exhibits antimicrobial activity |

| S-Adenosyl-4-methylthio-2-oxobutanoate | Methylthio group attached to adenosine | Functions as a methyl donor in reactions |

| 2-Hydroxy-3-oxoadipate | Hydroxyl and keto groups | Involved in fatty acid metabolism |

These compounds highlight the unique aspects of this compound, especially the specific placement of functional groups that may influence its reactivity and biological roles compared to others in its class.

Other related research has shown that:

- 4-methylthio-2-oxobutanoic acid is a 2-oxo monocarboxylic acid derived from L-methionine via the action of methionine transaminase . It is functionally related to a butyric acid and a L-methionine and is a conjugate acid of a 4-methylthio-2-oxobutanoate .

- 2-Oxo-4-methylthiobutanoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) . 4-(Methylsulfanyl)-2-oxobutanoic acid has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available .

- The compound 1,3,4-thiadiazole has a wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

- Volatile organic compounds, including 1-methylthio-propane and (E)-1-methylthio-1-propene, can be used as biomarkers of Plasmodium infection . (Z)-1-methylthio-1-propene was the compound with the largest change in intensity between day 0 and drug administration, increasing in concentration by >100-fold .

Mechanism of Action

The mechanism of action of Methyl 4-(methylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound’s keto group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution. These reactions can modulate the compound’s activity and interactions with biological molecules .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The methylsulfanyl group (-SCH₃) is less electron-withdrawing than a chlorine or fluorine substituent (e.g., in compounds 9 and 10 ) but more polarizable than methoxy (-OCH₃) due to sulfur’s larger atomic size. This may enhance nucleophilic reactivity at the 3-oxo position.

- Boiling Points : Sulfur-containing esters (hypothetically) exhibit higher boiling points than purely hydrocarbon analogs (e.g., compound 8) due to increased molecular weight and polarity. However, they likely remain lower than those of methoxy-substituted derivatives (e.g., compound 12) due to weaker hydrogen-bonding capacity .

- Spectroscopic Features: The IR spectrum of this compound would show characteristic ketone (1720–1740 cm⁻¹) and ester (1740–1760 cm⁻¹) stretches, with additional C-S vibrations near 650–700 cm⁻¹. MS fragmentation patterns would likely include loss of -SCH₃ (47 Da) and methyl ester groups (31 Da) .

Stability and Handling

This is observed in compound 6c (methoxyethyl derivative), which required careful handling due to instability . Storage under inert atmospheres and low temperatures is recommended.

Biological Activity

Methyl 4-(methylsulfanyl)-3-oxobutanoate, also known as 4-methylthio-2-oxobutanoic acid, is an organic compound that has garnered attention for its biological activity, particularly in metabolic pathways and potential therapeutic applications. This article delves into the biological properties, synthesis, metabolic roles, and research findings related to this compound.

This compound is classified as a thia fatty acid, characterized by the presence of a sulfur atom in its structure. Its chemical formula is with a molecular weight of approximately 148.18 g/mol. The compound can be synthesized from L-methionine and butyric acid, highlighting its relevance in methionine metabolism .

| Property | Value |

|---|---|

| Chemical Formula | C₅H₈O₃S |

| Molecular Weight | 148.18 g/mol |

| CAS Number | 583-92-6 |

| Solubility | Slightly soluble in water |

| Melting Point | Not available |

Metabolic Role

This compound plays a crucial role as a precursor in various metabolic pathways. It is involved in the biosynthesis of glucosinolates in plants, particularly in Arabidopsis thaliana, where it serves as a substrate for the enzyme MAM3 (Methylthioalkylmalate synthase). This enzyme facilitates the conversion of methionine-derived compounds into biologically active metabolites .

Apoptosis Induction

Research has demonstrated that derivatives of this compound can induce apoptosis in certain cell lines. For instance, methional, derived from this compound, has been shown to trigger apoptosis in BAF3 murine lymphoid cells, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound exhibits antimicrobial properties, which have been explored for their potential use in treating infections. Studies indicate that it may inhibit the growth of various microbial strains, making it a candidate for further investigation in antimicrobial therapies .

Case Studies and Research Findings

- Glucosinolates Biosynthesis : A study highlighted the role of MAM3 in catalyzing reactions involving methylthio compounds derived from this compound. The enzyme's activity was confirmed through kinetic studies showing preference for methionine-derived substrates .

- Apoptosis Induction : In vitro studies revealed that methional induced significant apoptosis in BAF3 cells. This finding underscores the potential of this compound derivatives as therapeutic agents against certain cancers .

- Antimicrobial Properties : A recent investigation into the antimicrobial effects of thia fatty acids demonstrated that this compound exhibited notable inhibitory effects against pathogenic bacteria, suggesting its utility in developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for Methyl 4-(methylsulfanyl)-3-oxobutanoate, and how do reaction conditions influence yield?

The compound can be synthesized via Michael-type addition or Friedel-Crafts acylation strategies. For example, thioglycolic acid derivatives undergo nucleophilic addition to α,β-unsaturated carbonyl intermediates under controlled pH and temperature . Optimizing solvent polarity (e.g., THF vs. DCM) and catalysts (e.g., Lewis acids like AlCl₃) significantly impacts reaction efficiency. In related compounds, yields ranged from 62% to 93.7% depending on substituents and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To resolve methylsulfanyl (δ ~2.1–2.5 ppm) and ketone (δ ~3.3–3.5 ppm) groups. Substituent effects on chemical shifts are well-documented in analogs .

- IR spectroscopy : Confirms carbonyl stretches (1720–1745 cm⁻¹) and S–C vibrations (~650 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 206–246 in analogs) validate molecular weight .

Q. How does the methylsulfanyl group influence the compound’s reactivity in further derivatization?

The –SMe group acts as a nucleophilic site for alkylation or oxidation. For instance, sulfanyl moieties in similar structures undergo regioselective reactions with halides or peroxides to form sulfoxides/sulfones, expanding functionalization potential .

Advanced Research Questions

Q. What strategies address enantiomeric mixtures in this compound synthesis?

Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution using lipases can separate R/S enantiomers. Evidence from analogs shows that asymmetric catalysis (e.g., proline-derived organocatalysts) reduces racemization .

Q. How do structural analogs of this compound perform in biological assays, and what are key SAR insights?

Derivatives with aryl substitutions (e.g., 4-chlorophenyl or 4-methoxyphenyl) exhibit enhanced antimicrobial activity, likely due to improved membrane penetration. For example, sulfonamoyl analogs showed MIC values of 8–32 µg/mL against S. aureus . Computational docking studies suggest the sulfanyl group enhances binding to enzyme active sites (e.g., dihydrofolate reductase) .

Q. What experimental pitfalls arise in stability studies of this compound?

The compound is prone to hydrolysis under acidic/basic conditions, degrading the β-keto ester moiety. Stability studies in buffers (pH 2–12) and thermal analyses (TGA/DSC) are recommended. In related structures, degradation products include thiols and dicarboxylic acids .

Q. How can computational methods predict the compound’s physicochemical properties?

DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict logP, solubility, and H-bonding capacity. For analogs, computed dipole moments (4–6 Debye) correlate with chromatographic retention times . MD simulations further model interactions in biological systems .

Data Contradictions and Resolution

Q. Why do reported yields for similar compounds vary across studies?

Discrepancies arise from differences in purification methods (e.g., column chromatography vs. recrystallization) and substituent electronic effects . For example, electron-withdrawing groups (e.g., –CF₃) lower yields due to steric hindrance, while electron-donating groups (e.g., –OCH₃) improve reactivity .

Q. How should researchers reconcile conflicting NMR assignments for methylsulfanyl-containing compounds?

Cross-validate using 2D NMR (COSY, HSQC) and compare with databases (e.g., SDBS). For instance, methylsulfanyl protons in analogs show coupling constants (J = 6–8 Hz) distinct from methyl esters .

Methodological Recommendations

- Synthetic Optimization : Screen solvents (DMF, acetonitrile) and catalysts (e.g., p-TSA) to enhance regioselectivity .

- Stability Testing : Use LC-MS to monitor degradation under accelerated conditions (40°C/75% RH) .

- Biological Assays : Pair MIC tests with cytotoxicity assays (e.g., MTT on HEK293 cells) to evaluate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.